molecular formula C16H19N3O2 B7555180 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid

3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid

Katalognummer B7555180
Molekulargewicht: 285.34 g/mol
InChI-Schlüssel: NKCRHQLFLAEHAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid, also known as QX-314, is a quaternary lidocaine derivative that has been used in scientific research for its ability to selectively block sodium channels in neurons. This compound has gained attention in recent years due to its potential applications in pain management and anesthesia.

Wirkmechanismus

3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid works by blocking the activity of sodium channels in neurons, which are responsible for transmitting electrical signals along the length of the nerve fiber. By selectively blocking these channels, 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid can effectively prevent the transmission of pain signals without affecting other types of sensory input.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid can effectively block pain signals in animal models, with effects lasting for several hours. Additionally, 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid has been shown to have minimal toxicity and side effects, making it a promising candidate for use in clinical settings.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid is its ability to selectively block pain signals, making it a valuable tool for studying pain signaling pathways in the nervous system. However, one limitation of 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid is that it must be delivered directly to the affected area, as it cannot cross the blood-brain barrier. This limits its potential applications in systemic pain relief and anesthesia.

Zukünftige Richtungen

There are several potential future directions for research on 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid, including the development of new delivery methods that could allow for systemic administration. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid, as well as its potential applications in clinical settings.

Synthesemethoden

3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid can be synthesized through a multi-step process involving the reaction of quinoxaline with piperidine and subsequent modification with propanoic acid. The final product is a white crystalline powder with a molecular weight of 344.44 g/mol.

Wissenschaftliche Forschungsanwendungen

3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid has been used in a variety of scientific research applications, including the study of pain signaling pathways and the development of new analgesics. One of the key advantages of 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid is its ability to selectively target neurons that are involved in pain signaling, while leaving other sensory neurons unaffected. This makes it a promising candidate for use in localized pain relief and nerve block procedures.

Eigenschaften

IUPAC Name

3-(1-quinoxalin-2-ylpiperidin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-16(21)8-7-12-4-3-9-19(11-12)15-10-17-13-5-1-2-6-14(13)18-15/h1-2,5-6,10,12H,3-4,7-9,11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCRHQLFLAEHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.